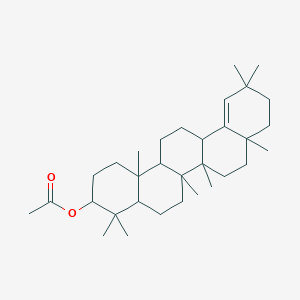
Cloxacepride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloxacepride is a small molecule drug known for its role as a calmodulin antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of immune system and respiratory diseases such as asthma . The molecular formula of this compound is C22H27Cl2N3O4 .
Méthodes De Préparation
The synthesis of cloxacepride involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Cloxacepride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .
Applications De Recherche Scientifique
Cloxacepride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a calmodulin antagonist in various biochemical assays to study calcium signaling pathways.
Biology: Investigated for its effects on mast cells and its potential as an antiallergic agent.
Medicine: Explored for its therapeutic potential in treating asthma and other respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Cloxacepride exerts its effects by antagonizing calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. By inhibiting calmodulin, this compound disrupts calcium signaling pathways, leading to reduced histamine release from mast cells and other immune responses . This mechanism is particularly relevant in its potential use as an antiallergic and anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Cloxacepride is similar to other calmodulin antagonists, such as trifluoperazine and calmidazolium. it is unique in its specific chemical structure and its potent antiallergic properties . Other similar compounds include:
Trifluoperazine: A phenothiazine derivative used as an antipsychotic and calmodulin antagonist.
Calmidazolium: A potent calmodulin antagonist used in biochemical research.
This compound stands out due to its oral activity and specific therapeutic potential in respiratory diseases .
Propriétés
Numéro CAS |
65569-29-1 |
|---|---|
Formule moléculaire |
C22H27Cl2N3O4 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
5-chloro-4-[[2-(4-chlorophenoxy)acetyl]amino]-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27Cl2N3O4/c1-4-27(5-2)11-10-25-22(29)17-12-18(24)19(13-20(17)30-3)26-21(28)14-31-16-8-6-15(23)7-9-16/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,25,29)(H,26,28) |
Clé InChI |
VZNJZQAFQDEJOO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
Synonymes |
cloxacepride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)







![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)


![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
